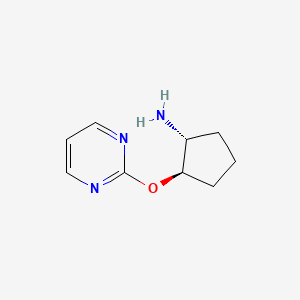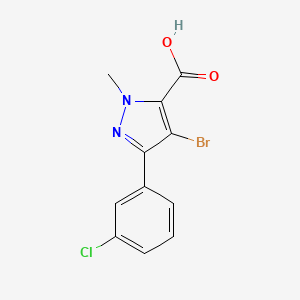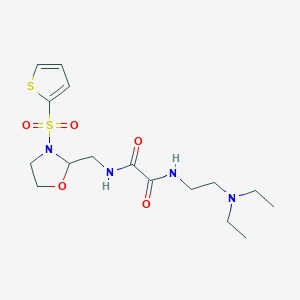
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound that has gained significant attention in the scientific research community. It is a synthetic derivative of indole, a naturally occurring compound found in various plants and animals. The compound has been synthesized using various methods, and its potential applications in scientific research have been investigated.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves the modulation of specific receptors in the brain. The compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. This binding can lead to changes in the activity of ion channels and neurotransmitter release, which can affect neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide have been investigated in various studies. The compound has been shown to increase the release of specific neurotransmitters, including dopamine and acetylcholine, which can affect various physiological processes, including cognition and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide in lab experiments include its specificity and potency in modulating specific receptors in the brain. However, the compound has limitations, including its potential toxicity and the need for specific conditions for its synthesis and purification.
Direcciones Futuras
There are several future directions for the investigation of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide. These include the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, the compound can be used as a tool to study specific neuronal circuits and their role in behavior and cognition. Further investigation is also needed to understand the long-term effects of the compound and its potential toxicity.
In conclusion, N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound that has significant potential in scientific research, particularly in the field of neuroscience. Its specificity and potency in modulating specific receptors in the brain make it a valuable tool for investigating various physiological and biochemical processes. Further investigation is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves the reaction of 4-methylbenzylamine with indole-3-carboxaldehyde, followed by the addition of cyclopentanone and thioacetic acid. The reaction is carried out under specific conditions, and the product is purified using various techniques.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of specific receptors in the brain, including the serotonin receptor and the sigma-1 receptor. This modulation can lead to changes in neuronal activity, which can be studied using various techniques, including electrophysiology and imaging.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-10-12-18(13-11-17)14-25-15-22(20-8-4-5-9-21(20)25)27-16-23(26)24-19-6-2-3-7-19/h4-5,8-13,15,19H,2-3,6-7,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVAKEKUUAPCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2617104.png)




![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2617114.png)

